2,6-Dichloro-4-methylnicotinaldehyde

Overview

Description

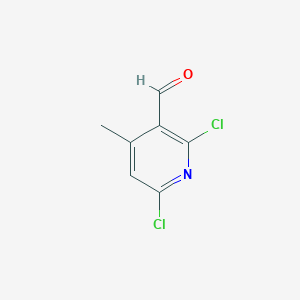

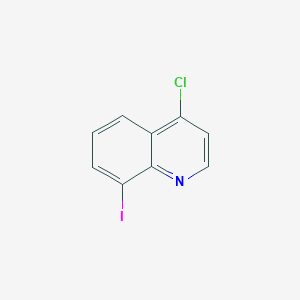

2,6-Dichloro-4-methylnicotinaldehyde is a chemical compound with the CAS Number: 91591-70-7 . It has a molecular weight of 190.03 and its IUPAC name is 2,6-dichloro-4-methylnicotinaldehyde . The compound is stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 2,6-Dichloro-4-methylnicotinaldehyde is 1S/C7H5Cl2NO/c1-4-2-6(8)10-7(9)5(4)3-11/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

2,6-Dichloro-4-methylnicotinaldehyde is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

Organic Synthesis

2,6-Dichloro-4-methylnicotinaldehyde: is a valuable intermediate in organic synthesis. Its structure allows for the introduction of chloro groups, which can be further substituted or used in coupling reactions. This compound is particularly useful in synthesizing heterocyclic compounds, which are prevalent in many pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, this aldehyde serves as a precursor to various nicotinic acid derivatives. These derivatives are explored for their potential therapeutic effects, including anti-inflammatory and neuroprotective properties. The dichloro and methyl groups provide sites for further functionalization, enabling the creation of a diverse library of medicinal compounds .

Agrochemical Research

2,6-Dichloro-4-methylnicotinaldehyde: has been utilized in the development of agrochemicals. Its derivatives can act as synthetic inducers of plant resistance, offering protection against bacterial and fungal pathogens. This application is crucial for enhancing crop yield and managing plant diseases in agriculture .

Material Science

This compound’s chemical structure is suitable for the synthesis of organic materials with specific electronic properties. It can be used in the production of organic semiconductors, which are essential for organic light-emitting diodes (OLEDs) and other electronic devices .

Analytical Chemistry

In analytical chemistry, derivatives of 2,6-Dichloro-4-methylnicotinaldehyde can be employed as reagents or chromophores for the detection and quantification of various analytes. Their ability to form complexes with metals or other substances makes them valuable tools in spectroscopy and chromatography .

Environmental Science

Research into environmental contaminants often involves this compound as a model substance for studying degradation pathways and remediation strategies. Its chlorinated structure is similar to that of certain pollutants, making it a relevant compound for environmental studies .

Nanotechnology

The reactivity of 2,6-Dichloro-4-methylnicotinaldehyde allows for its use in the synthesis of nanomaterials. It can be incorporated into the design of nanoscale sensors, catalysts, or drug delivery systems, exploiting its potential to interact with a variety of biological and chemical agents .

Chemical Education

Lastly, this compound is often used in academic settings for teaching advanced organic synthesis techniques. Its reactivity and the transformations it can undergo make it an excellent teaching tool for illustrating key concepts in organic chemistry .

Safety and Hazards

The safety information for 2,6-Dichloro-4-methylnicotinaldehyde indicates that it has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P261, P280, P305+P351+P338, P304+P340, and P405 .

properties

IUPAC Name |

2,6-dichloro-4-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c1-4-2-6(8)10-7(9)5(4)3-11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRHRJWIUZARPIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70551195 | |

| Record name | 2,6-Dichloro-4-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-4-methylnicotinaldehyde | |

CAS RN |

91591-70-7 | |

| Record name | 2,6-Dichloro-4-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Piperazine, 1-[3-(triethoxysilyl)propyl]-](/img/structure/B1601696.png)

![7-Bromo-2-methylbenzo[b]thiophene](/img/structure/B1601711.png)